molecular formula C12H11N5 B1523799 2,6-bis(1H-pyrazol-1-yl)aniline CAS No. 1269151-36-1

2,6-bis(1H-pyrazol-1-yl)aniline

Cat. No. B1523799
M. Wt: 225.25 g/mol
InChI Key: STTNPTLIOLZWED-UHFFFAOYSA-N
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Description

“2,6-bis(1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C12H11N5 . It contains a total of 30 bonds, including 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 primary amine (aromatic), and 2 Pyrazole(s) .


Synthesis Analysis

The synthesis of “2,6-bis(1H-pyrazol-1-yl)aniline” has been described in several studies . For instance, one study describes the synthesis of two novel functionalised 2,6-bis (pyrazol-1-yl)pyridine (bpp) ligands .


Molecular Structure Analysis

The molecular structure of “2,6-bis(1H-pyrazol-1-yl)aniline” is characterized by the presence of a six-membered ring and two five-membered rings . The molecule also contains 1 primary amine (aromatic) and 2 Pyrazole(s) .


Chemical Reactions Analysis

“2,6-bis(1H-pyrazol-1-yl)aniline” has been involved in various chemical reactions. For example, it has been used in the formation of supramolecular iron(II) complexes . Another study reported the use of this compound in the oxidation of catechol to o-quinone .

Scientific Research Applications

Catalytic Applications

Recyclable Hydroamination Catalysts : The synthesis of N,N and N,P donor ligands functionalized with aniline for the immobilization on glassy carbon electrodes was explored. These immobilized Rh(I) complexes serve as recyclable catalysts for hydroamination, demonstrating the potential of 2,6-bis(1H-pyrazol-1-yl)aniline derivatives in catalysis applications (Tregubov et al., 2013).

Photophysics and Electroluminescence

Luminescent Tetradentate Bis-cyclometalated Platinum Complexes : A series of compounds including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline derivatives were cyclometalated to produce luminescent platinum(II) complexes. These complexes, with their wide span of emission properties, are explored for applications in organic light-emitting diodes (OLEDs), showcasing the role of 2,6-bis(1H-pyrazol-1-yl)aniline derivatives in developing advanced photophysical materials (Vezzu et al., 2010).

Corrosion Inhibition

DFT Study on Bipyrazole Derivatives : Density functional theory (DFT) was employed to study the potential activity of bipyrazole derivatives as corrosion inhibitors. The theoretical insights into their efficiency and reactive sites underscore the practical applications of 2,6-bis(1H-pyrazol-1-yl)aniline derivatives in corrosion protection, which is crucial for industrial maintenance and material longevity (Wang et al., 2006).

Material Synthesis

Synthesis of 3,5-Biscarbamoyl-pyridine Derivatives : An efficient method for synthesizing 3,5-biscarbamoyl-2,6-dimethylpyridine derivatives by reacting anilines with pyrazole-containing compounds demonstrates the versatility of 2,6-bis(1H-pyrazol-1-yl)aniline derivatives in the synthesis of novel materials. These compounds, potentially useful in various fields, highlight the broad applicability of pyrazole derivatives in chemical synthesis (Wang et al., 2011).

Spin-Crossover Materials

Iron(II) Spin-Crossover Metallacycle : The synthesis of bis-[dipyrazolylpyridine] derivatives leading to soluble oligomeric complexes with iron(II) exhibits thermal spin-crossover properties. Such materials are of interest for their potential applications in memory devices, sensors, and displays due to their ability to undergo reversible changes in their magnetic properties (Kershaw Cook et al., 2015).

Future Directions

The future directions for “2,6-bis(1H-pyrazol-1-yl)aniline” research are promising. For instance, one study suggested that this compound could be used to develop molecule-based switching and memory elements . Another study suggested that it could be used as a model for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name

2,6-di(pyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-12-10(16-8-2-6-14-16)4-1-5-11(12)17-9-3-7-15-17/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTNPTLIOLZWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N2C=CC=N2)N)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-bis(1H-pyrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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